Gloeosteretriol

Description

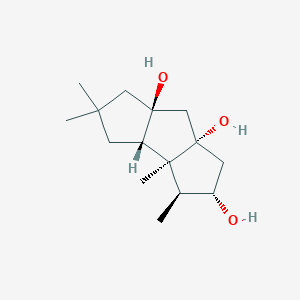

Structure

2D Structure

3D Structure

Properties

CAS No. |

141434-36-8 |

|---|---|

Molecular Formula |

C15H26O3 |

Molecular Weight |

254.36 g/mol |

IUPAC Name |

(2S,3S,3aS,3bS,6aS,7aS)-3,3a,5,5-tetramethyl-2,3,3b,4,6,7-hexahydro-1H-cyclopenta[a]pentalene-2,6a,7a-triol |

InChI |

InChI=1S/C15H26O3/c1-9-10(16)5-15(18)8-14(17)7-12(2,3)6-11(14)13(9,15)4/h9-11,16-18H,5-8H2,1-4H3/t9-,10+,11+,13+,14+,15+/m1/s1 |

InChI Key |

MXIZCSZWQVEQQV-DWJLGYRFSA-N |

SMILES |

CC1C(CC2(C1(C3CC(CC3(C2)O)(C)C)C)O)O |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@]2([C@@]1([C@@H]3CC(C[C@@]3(C2)O)(C)C)C)O)O |

Canonical SMILES |

CC1C(CC2(C1(C3CC(CC3(C2)O)(C)C)C)O)O |

Synonyms |

gloeosteretriol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Gloeosteretriol

Biological Sources and Producing Organisms

The known producers of Gloeosteretriol and its stereoisomers are predominantly fungi, spanning both terrestrial and marine environments.

Several terrestrial fungal species have been identified as sources of this compound and related compounds.

Gloeostereum incarnatum : This terrestrial fungus is a known producer of this compound. nih.gov

Chondrostereum sp. : A marine-derived species of Chondrostereum has been found to produce this compound. nih.govmdpi.com

Lentinus crinitus : This pantropical fungus is known to produce a variety of bioactive compounds, including terpenes. nih.govwikipedia.org While extensive research has been conducted on its chemical constituents, the specific isolation of this compound from Lentinus crinitus is not prominently documented in the reviewed literature.

Coriolus consors : The terrestrial fungus Coriolus consors has been shown to produce ent-gloeosteretriol, the enantiomer of this compound, particularly when cultured in saltwater media. nih.govresearchgate.netresearchgate.net

Table 1: Fungal Sources of this compound and Related Compounds

| Fungal Species | Compound | Habitat/Culture Condition |

|---|---|---|

| Gloeostereum incarnatum | This compound | Terrestrial |

| Chondrostereum sp. | This compound | Marine-derived |

| Coriolus consors | ent-gloeosteretriol | Terrestrial (cultured in saltwater) |

The marine environment is a rich source of unique fungal biodiversity, with some strains capable of producing this compound and its isomers.

An unidentified marine fungus, isolated from the Indo-Pacific sponge Haliclona sp., has been found to produce ent-gloeosteretriol. researchgate.netresearchgate.net

The marine fungus Chondrostereum sp., associated with the soft coral Sarcophyton tortuosum from the South China Sea, has been identified as a producer of this compound. nih.govmdpi.comnih.gov

Table 2: Marine-Derived Fungal Sources of this compound and its Enantiomer

| Marine-Derived Fungus | Associated Organism | Compound |

|---|---|---|

| Unidentified fungus | Haliclona sp. (Sponge) | ent-gloeosteretriol |

| Chondrostereum sp. | Sarcophyton tortuosum (Soft Coral) | This compound |

Academic Isolation and Purification Techniques

The isolation and purification of this compound from its natural sources involve a multi-step process that begins with the cultivation of the producing organism, followed by extraction and chromatographic separation.

The production of this compound by fungal strains is typically achieved through fermentation in liquid culture media.

Fermentation: The fungal strains are cultured in nutrient-rich media to encourage the production of secondary metabolites, including this compound. Common media include potato dextrose broth (PDB) and a mixture of glucose, peptone, and yeast extract (GPY). nih.govmdpi.com The fermentation is carried out over a period of several weeks on a rotary shaker to ensure adequate aeration and growth. researchgate.net

Extraction: Following fermentation, the culture broth is separated from the fungal mycelia. The broth is then extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to partition the desired compounds from the aqueous medium. nih.govmdpi.com The resulting organic extract contains a mixture of metabolites, including this compound.

To isolate this compound from the crude extract, a series of chromatographic techniques are employed.

Column Chromatography: The crude extract is first subjected to column chromatography to separate the components based on their polarity. A variety of stationary phases are used, including Diaion HP-20, silica (B1680970) gel, and Sephadex LH-20. researchgate.net

Medium-Pressure Liquid Chromatography (MPLC): MPLC is often used as an intermediate purification step to further fractionate the partially purified extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using HPLC. researchgate.net This technique provides high resolution and allows for the isolation of the pure compound.

Table 3: Summary of Isolation and Purification Techniques for this compound

| Step | Technique | Description |

|---|---|---|

| 1. Production | Fungal Fermentation | Culturing of the producing fungus in a nutrient-rich liquid medium (e.g., PDB, GPY). |

| 2. Extraction | Solvent Extraction | Extraction of the culture broth with an organic solvent such as ethyl acetate. |

| 3. Preliminary Separation | Column Chromatography | Fractionation of the crude extract using stationary phases like silica gel or Sephadex LH-20. |

| 4. Intermediate Purification | MPLC | Further separation of fractions obtained from column chromatography. |

| 5. Final Purification | HPLC | Isolation of pure this compound. |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| ent-gloeosteretriol |

Structural Elucidation and Stereochemical Assignment of Gloeosteretriol

Spectroscopic Techniques in Structural Analysis

The foundational work of elucidating the planar structure and relative stereochemistry of Gloeosteretriol was accomplished through the integrated application of several spectroscopic methods. anu.edu.au These techniques provide distinct but complementary pieces of information that, when combined, reveal the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool used for the structural elucidation of this compound. ceitec.czuobasrah.edu.iq The process involves a suite of experiments that map the carbon framework and the protons attached to it.

One-dimensional (1D) NMR experiments, including ¹H NMR and ¹³C NMR, provide initial information about the chemical environment and number of different types of protons and carbons in the molecule. ceitec.cz For instance, the ¹³C NMR spectrum indicates the total number of carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. ceitec.cz

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of proton-proton networks throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, mapping out the C-H single bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is vital for piecing together the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds, connecting the fragments identified by COSY and establishing the positions of quaternary carbons and functional groups.

Through the meticulous analysis of these NMR datasets, the characteristic 5-5-5 tricyclic hirsutane skeleton of this compound was assembled, and the positions of its hydroxyl groups were determined.

Representative NMR Data for this compound's Structural Class (Note: This table is representative of typical chemical shifts for the hirsutane skeleton and is for illustrative purposes.)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Key HMBC Correlations |

| 1 | ~45.2 | ~2.10 (m) | C-2, C-5, C-9, C-10 |

| 2 | ~38.5 | ~1.85 (m) | C-1, C-3, C-6 |

| 3 | ~72.1 | ~4.15 (d) | C-2, C-4, C-5 |

| 4 | ~140.1 | - | - |

| 5 | ~131.5 | ~5.50 (s) | C-1, C-3, C-4, C-6 |

| 6 | ~52.8 | ~2.50 (m) | C-2, C-5, C-7, C-8 |

| 7 | ~73.5 | ~4.30 (dd) | C-6, C-8, C-9 |

| 8 | ~48.9 | ~1.90 (m) | C-6, C-7, C-9, C-10 |

| 9 | ~35.6 | ~1.60 (m) | C-1, C-8, C-10 |

| 10 | ~50.2 | - | - |

| 11 | ~28.4 | ~1.05 (s) | C-9, C-10 |

| 12 | ~25.1 | ~1.10 (s) | C-9, C-10 |

| 13 | ~22.8 | ~1.75 (s) | C-3, C-4, C-5 |

| 14 | ~68.0 | ~3.60 (d), ~3.45 (d) | C-6, C-7, C-8 |

| 15 | ~70.2 | ~3.90 (t) | C-3, C-4, C-5 |

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. d-nb.info For this compound, high-resolution mass spectrometry (HRMS), likely High-Resolution Electron Ionization Mass Spectrometry (HREIMS), was used to obtain a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the molecular formula, which was established as C₁₅H₂₄O₄.

Tandem mass spectrometry (MS/MS) can provide further structural insights. In this technique, the molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern offers valuable clues about the molecule's structure, such as the loss of water molecules from the hydroxyl groups, which helps to corroborate the structure deduced from NMR data.

Mass Spectrometry Data Summary for this compound

| Technique | Information Derived | Result |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | C₁₅H₂₄O₄ |

| Mass Spectrometry (MS) | Molecular Weight | 268.1675 g/mol |

| Tandem Mass Spectrometry (MS/MS) | Structural Fragments | Corroborates skeleton and functional groups |

While NMR and MS provide the core structural data, other spectroscopic methods offer complementary information. anu.edu.auuobasrah.edu.iq

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of its multiple hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to detect the presence of chromophores (parts of a molecule that absorb light). For this compound, the lack of significant absorption in the UV-Vis spectrum would confirm the absence of conjugated double bond systems.

Computational Approaches for Structure Verification and Assignment

In modern organic chemistry, computational methods are increasingly used to validate or even correct structures proposed by spectroscopic data alone. scispace.comkallipos.gr

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. scispace.comwikipedia.org One of its powerful applications in structural elucidation is the prediction of NMR chemical shifts. The process involves calculating the magnetic shielding of each nucleus in a proposed structure. These calculated shielding values are then converted into chemical shifts and compared with the experimental NMR data. A strong correlation between the calculated and experimental data provides powerful support for the proposed structure.

This approach has been applied broadly to the triquinane family of sesquiterpenoids. A comprehensive study utilized a hybrid DFT method to analyze the reported NMR data for over 90 natural triquinanes, the class to which this compound belongs. This computational re-examination led to the structural correction of several compounds, thereby increasing the confidence in the assignments of related, correctly identified structures like this compound.

Chemoinformatics applies computational methods to solve chemical problems, and in the case of this compound, it aids in structural confirmation through database comparisons and biosynthetic analysis. The structure of this compound can be compared against databases of known natural products to find related compounds, which can help validate the proposed structure and stereochemistry.

Furthermore, understanding the biosynthetic pathway provides another layer of structural validation. Researchers have studied the gene clusters responsible for producing sesquiterpenoids in Gloeostereum incarnatum. researchgate.net This allows for a classification of hirsutanes based on their biosynthetic origins and modification patterns. The structure of this compound fits logically within this established biosynthetic framework, providing strong circumstantial evidence for its correctness.

Advanced Diffraction Techniques (e.g., Microcrystal Electron Diffraction for related compounds)

While the original structure of this compound was solved using single-crystal X-ray diffraction, obtaining crystals of sufficient size and quality for this technique can be a significant bottleneck in natural product research. nih.govresearchgate.net For related and other complex natural products where crystallization is challenging, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative. researchgate.netcancer.govbsb-muenchen.de

MicroED can determine high-resolution atomic structures from nanocrystals that are thousands of times smaller than those required for X-ray diffraction. researchgate.netbsb-muenchen.de This technique is particularly advantageous for rare natural products isolated in minute quantities. Although a specific application of MicroED to this compound has not been documented, its successful use in elucidating the structures of other complex, sample-limited natural products demonstrates its potential utility for the hirsutane class of sesquiterpenoids. researchgate.net The ability to work with extremely small crystals makes MicroED a valuable tool for overcoming the common challenge of obtaining suitable crystals for traditional diffraction methods.

Challenges and Methodological Advancements in Stereochemical Determination

The stereochemical assignment of hirsutane sesquiterpenoids is notoriously challenging due to their complex, compact, and often highly substituted 5-5-5 tricyclic ring system. mdpi.comacs.orgacs.org This complexity increases the likelihood of misassignment of stereocenters when relying solely on standard spectroscopic methods. acs.org In fact, computational studies have led to the revision of previously reported structures for several hirsutane-type compounds. acs.org

A significant challenge lies in the unambiguous determination of the relative and absolute stereochemistry. For instance, the structures of several coriolins, which are also hirsutane-type sesquiterpenes, were initially incorrect and later revised based on further spectroscopic analysis and biogenetic considerations. mdpi.comsemanticscholar.org

To address these challenges, a combination of advanced NMR techniques and computational methods has become indispensable.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HMBC, and NOESY, are crucial for establishing the connectivity and relative stereochemistry of these complex molecules. longdom.orgipb.pt However, for flexible molecules or those with ambiguous NOE correlations, these methods alone may not be sufficient to define the entire stereostructure with certainty. longdom.org

Computational Chemistry: The use of computational methods, particularly Density Functional Theory (DFT) calculations of NMR chemical shifts and coupling constants, has been instrumental in the structural revision of several sesquiterpenoids. acs.orgmdpi.com By comparing experimentally obtained NMR data with the calculated data for all possible diastereomers, the most probable structure can be identified. acs.orgmdpi.com This approach has been successfully used to correct the structures of numerous complex natural products. mdpi.com Furthermore, the calculation of electronic circular dichroism (ECD) spectra and their comparison with experimental spectra is a powerful method for assigning the absolute configuration of these chiral molecules. researchgate.net

The initial structural elucidation of this compound was confirmed by the definitive method of single-crystal X-ray analysis. nih.gov However, the history of structural revisions within the broader class of hirsutane sesquiterpenoids highlights the critical importance of employing a multi-faceted approach, integrating advanced spectroscopic and computational methods to ensure accurate stereochemical assignment. mdpi.comacs.org

Biosynthetic Pathways and Genetic Basis of Gloeosteretriol

Overview of Fungal Sesquiterpenoid Biosynthesis

Fungi are prolific producers of a vast array of terpenoid compounds, which serve various ecological roles. nih.gov Sesquiterpenoids, a class of C15 terpenes, are among the most structurally diverse of these natural products. mdpi.com Their biosynthesis originates from the mevalonate (B85504) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov

The synthesis of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP), is the first committed stage. A prenyltransferase enzyme, FPP synthase, catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule. nih.govnih.gov This C15 linear molecule, FPP, then serves as the substrate for a diverse group of enzymes known as sesquiterpene synthases (STSs). mdpi.com

These STSs are responsible for generating the vast structural diversity of sesquiterpenoids by catalyzing complex cyclization reactions of FPP. mdpi.com The initial cyclization mechanism of FPP is a key determinant of the resulting carbon skeleton. umn.eduresearchgate.net Following the formation of the initial hydrocarbon scaffold, the structure is often further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases, which introduce functional groups like hydroxyls, leading to the final bioactive molecule. nih.gov

Specific Biosynthetic Route of Gloeosteretriol (Hirsutanol F)

This compound belongs to the hirsutane family of sesquiterpenoids, which are derived from the hirsutene scaffold. Its specific biosynthesis follows the general fungal pathway but involves a dedicated set of enzymes to construct its unique triol structure.

The biosynthesis of this compound begins with the universal C15 precursor, farnesyl diphosphate (FPP). mdpi.comnih.gov FPP is a critical intermediate in sterol metabolism and the precursor for numerous biomolecules. nih.gov The first key step specific to the hirsutane family is the cyclization of FPP, catalyzed by a hirsutene synthase, a specific type of sesquiterpene synthase (STS). umn.edu This enzyme transforms the linear FPP molecule into the tricyclic hydrocarbon skeleton of hirsutene.

Following the creation of the hirsutene scaffold, a series of post-cyclization modifications occur, which are crucial for the formation of this compound. These reactions are primarily oxidation steps, catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govmdpi.com These heme-containing enzymes are vital in steroid metabolism and the biosynthesis of many secondary metabolites, performing regio- and stereoselective oxidation reactions. mdpi.comepa.govmdpi.com In the case of this compound, multiple hydroxylation steps are required to introduce the three hydroxyl groups onto the hirsutene backbone. Each hydroxylation step is likely catalyzed by a specific P450 enzyme encoded within the compound's biosynthetic gene cluster.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme (Putative) | Precursor | Product | Function |

| Prenyltransferase | Farnesyl Diphosphate Synthase | IPP, DMAPP | Farnesyl Diphosphate (FPP) | Synthesis of the universal C15 precursor. |

| Sesquiterpene Synthase | Hirsutene Synthase | Farnesyl Diphosphate (FPP) | Hirsutene | Cyclization of FPP to form the core carbon skeleton. |

| Monooxygenase | Cytochrome P450s (multiple) | Hirsutene & Intermediates | This compound | Stepwise hydroxylation of the hirsutene scaffold. |

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). nih.govmdpi.commdpi.com This co-localization facilitates the coordinated regulation of the entire pathway. mdpi.com The identification of these BGCs is a key step in understanding and engineering the production of natural products. nih.gov

The BGC for this compound would be expected to contain the structural genes encoding the hirsutene synthase and the specific cytochrome P450s required for the subsequent hydroxylations. Additionally, the cluster may contain genes for regulatory proteins that control the expression of the biosynthetic genes and transporter proteins for exporting the final product. nih.gov Bioinformatic tools are often used to mine fungal genomes for putative BGCs based on the presence of key enzyme-encoding genes, such as terpene synthases and P450s. mdpi.com

Table 2: Hypothetical Gene Composition of the this compound BGC

| Gene (Putative) | Encoded Protein | Proposed Function in Pathway |

| gloA | Hirsutene Synthase | Core scaffold formation from FPP. |

| gloB | Cytochrome P450 Monooxygenase 1 | First hydroxylation of the hirsutene scaffold. |

| gloC | Cytochrome P450 Monooxygenase 2 | Second hydroxylation of the hirsutene scaffold. |

| gloD | Cytochrome P450 Monooxygenase 3 | Final hydroxylation to yield this compound. |

| gloR | Regulatory Protein | Transcriptional regulation of the BGC. |

| gloT | Transporter Protein | Export of this compound from the cell. |

Confirming the function of genes within a predicted BGC is often achieved through heterologous expression. frontiersin.orgnih.gov This powerful technique involves cloning the entire BGC or individual genes into a well-characterized host organism, such as Saccharomyces cerevisiae (yeast) or Aspergillus oryzae, that does not naturally produce the compound of interest. nih.govfrontiersin.org

Successful production of this compound or its intermediates in the heterologous host confirms the function of the cloned gene cluster. mdpi.comchemrxiv.org This approach allows researchers to definitively link a specific BGC to the production of a particular molecule. researchgate.net Furthermore, individual enzymes from the pathway can be expressed and purified to perform in vitro enzymatic reactions. These assays allow for a detailed characterization of each enzyme's specific function, substrate specificity, and catalytic mechanism, confirming its precise role in the biosynthetic pathway.

Biotransformation is a valuable tool for elucidating biosynthetic pathways and producing novel compounds. oaepublish.comnih.gov This technique uses microbial or plant cell cultures to carry out specific chemical modifications on a supplied substrate. oaepublish.com In the context of this compound biosynthesis, biotransformation studies can be used to identify pathway intermediates. For example, by feeding a culture of the producing organism (or a heterologous host expressing some of the pathway enzymes) with a proposed precursor like hirsutene, researchers can observe its conversion into hydroxylated intermediates and ultimately into this compound. This provides direct evidence for the sequence of steps in the pathway. nih.gov

Chemical Synthesis and Analog Design Strategies for Gloeosteretriol

Synthetic Challenges Associated with the Linear Triquinane Sesquiterpenoid Skeleton

The synthesis of linear triquinane sesquiterpenoids like Gloeosteretriol is a significant undertaking due to the inherent structural and stereochemical complexity of their three fused five-membered ring systems. mdpi.com These natural products, which include the hirsutane family, are characterized by a 1H-cyclopenta[a]pentalene basic skeleton. nih.govnih.gov The primary challenges for organic chemists stem from several key features of this molecular architecture:

Construction of the Tricyclic Core: The assembly of the 5-5-5 fused ring system is a central difficulty. Strategies must be devised to control the ring fusion stereochemistry, which is typically cis-syn-cis or cis-anti-cis. thieme-connect.com The cis-anti-cis configuration is the most common and often exhibits significant biological activity. thieme-connect.com

Stereochemical Complexity: Linear triquinanes possess multiple stereocenters, and the precise control of their relative and absolute stereochemistry is paramount. mdpi.com For this compound, the stereochemistry at each chiral center must be meticulously established during the synthetic sequence.

Functional Group Installation: The introduction of various functional groups, such as hydroxyls, ketones, and epoxides, at specific positions on the hydrocarbon skeleton adds another layer of complexity. These functionalizations must be achieved with high regioselectivity and stereoselectivity, often on a sterically hindered concave face of the molecule.

Structural Diversity: The broad structural diversity within the linear triquinane family means that a synthetic strategy for one member may not be readily adaptable to another. thieme-connect.comiupac.org This necessitates the development of flexible and convergent synthetic routes.

The combination of these factors makes the synthesis of linear triquinanes a fertile ground for the development of new synthetic methodologies and strategies. nih.govnih.gov

Methodologies for Total Synthesis of Hirsutane-Type Compounds Relevant to this compound

The synthesis of hirsutane-type sesquiterpenoids, the class to which this compound belongs, has attracted considerable interest from the synthetic community for decades. researchgate.net A variety of innovative strategies have been developed to construct the characteristic 5-5-5 tricyclic ring system. These approaches provide a valuable toolkit for the potential total synthesis of this compound.

Early efforts in the 1970s laid the groundwork for the synthesis of these complex molecules. For instance, the total synthesis of hirsutic acid C was achieved via a suitably functionalized skeleton, demonstrating a stereospecific conversion from a 3α-hydroxymethylene ketone intermediate. researchgate.net Another early approach involved the photochemical intramolecular [2+2] cycloaddition of dicyclopent-1-enylmethanes to construct the hirsutane carbon skeleton. researchgate.net

More contemporary methods have employed a range of powerful chemical reactions. Some key strategies include:

Metathesis Reactions: Ring-closing, ring-opening, and ring-rearrangement metathesis reactions have been utilized to forge the linear triquinane core. thieme-connect.com

Diels-Alder Reactions: The Diels-Alder cycloaddition has been a cornerstone in many synthetic routes, often used to construct a bicyclic precursor that is then elaborated to the tricyclic system. thieme-connect.com For example, the synthesis of (-)-hirsutene from toluene (B28343) utilized a high-pressure promoted Diels-Alder cycloaddition. rsc.org

Radical Cyclizations: Radical-based strategies have also been successfully applied to the construction of the triquinane framework.

Transannular Aldolizations: An asymmetric, catalytic transannular aldol (B89426) reaction of 1,4-cyclooctanediones has been developed to produce polycyclic products that serve as key intermediates in the total synthesis of (+)-hirsutene. nih.gov

A selection of key reactions used in the synthesis of hirsutane-type compounds is presented in the table below.

| Reaction Type | Key Transformation | Relevance to Hirsutane Synthesis |

| Photochemical [2+2] Cycloaddition | Formation of a cyclobutane (B1203170) ring from two alkene moieties. | Early strategy to construct the bicyclo[3.2.0]heptane system within the hirsutane core. |

| Diels-Alder Reaction | [4+2] cycloaddition to form a six-membered ring. | Used to create bicyclic intermediates that are precursors to the triquinane skeleton. |

| Oxa-di-π-methane Rearrangement | Photochemical rearrangement of a β,γ-unsaturated ketone. | A key step in several syntheses to form a vinylcyclopropane (B126155) intermediate, which rearranges to the triquinane system. researchgate.net |

| Transannular Aldol Reaction | Intramolecular aldol reaction across a medium-sized ring. | Provides a powerful method for constructing the fused ring system with stereocontrol. nih.gov |

These methodologies highlight the ingenuity required to assemble the complex architecture of hirsutane sesquiterpenoids and provide a solid foundation for designing a synthetic route to this compound.

Chemoenzymatic and Asymmetric Synthetic Approaches

To address the challenge of controlling stereochemistry, chemoenzymatic and asymmetric synthetic methods have emerged as powerful tools in the synthesis of hirsutane sesquiterpenoids.

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymatic reactions with the versatility of chemical transformations. A prominent strategy involves the use of dioxygenase enzymes to introduce chirality at the start of the synthetic sequence. For example, the enantiomerically pure cis-1,2-dihydrocatechols, produced by the microbial oxidation of aromatic compounds like toluene, have served as chiral starting materials for the synthesis of hirsutanes. iupac.orgrsc.org

A notable example is the chemoenzymatic total synthesis of (+)-connatusin B. mdpi.com This synthesis commenced with cis-1,2-dihydrocatechol, obtained through the enzymatic dihydroxylation of toluene. mdpi.com Key chemical steps in this synthesis included a Diels-Alder cycloaddition and an oxa-di-π-methane rearrangement to construct the cyclopropane (B1198618) ring-fused linear triquinane core. mdpi.com Similarly, a chemoenzymatic synthesis of (-)-hirsutene from toluene has been reported, also starting with a microbially produced cis-1,2-diol. rsc.org

More recently, a chemoenzymatic oxygenation method has been developed using a combination of an Fe(II)-chelate and a ferric-chelate reductase, which could be applicable to the late-stage functionalization of sesquiterpene scaffolds. nih.gov The study of the biosynthetic gene clusters for hirsutanes in fungi, which involves enzymes like cytochrome P450s, also opens avenues for future chemoenzymatic approaches by harnessing these natural catalysts. nih.govacs.org

Asymmetric Synthesis: Asymmetric synthesis aims to create chiral molecules with a high enantiomeric excess, often using chiral catalysts or auxiliaries. A landmark achievement in this area is the catalytic, asymmetric total synthesis of (+)-hirsutene. nih.gov This synthesis features a key proline-derivative-catalyzed transannular aldol reaction of a 1,4-cyclooctanedione, which proceeds with high enantioselectivity to furnish a key bicyclic intermediate. nih.gov This organocatalytic approach provides an elegant solution to establishing the stereochemistry of the triquinane core.

These advanced synthetic strategies offer significant advantages in terms of efficiency and stereocontrol, making them highly attractive for the challenging total synthesis of this compound and its analogs.

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design and synthesis of derivatives and analogs of this compound are driven by the desire to understand its structure-activity relationships (SAR) and to develop new compounds with potentially enhanced or modified biological activities. While specific studies on the derivatization of this compound are not extensively reported, the broader family of hirsutane sesquiterpenoids provides valuable insights into promising modification strategies.

Rational Design: SAR studies on other hirsutanes have indicated that certain structural features are crucial for their biological effects, such as cytotoxicity. For example, the presence of an α-methylidene oxo group has been shown to be important for the cytotoxic and antimicrobial activities of some hirsutanes, possibly through alkylation of biological nucleophiles. researchgate.net Hirsutanol A, which possesses this moiety, exhibits potent cytotoxicity against a range of human cancer cell lines. researchgate.net Although this compound itself lacks this specific functional group, this finding suggests that the introduction of electrophilic groups could be a viable strategy for enhancing its bioactivity.

The biosynthesis of hirsutanes reveals a variety of oxidation patterns on the core skeleton, accomplished by enzymes like cytochrome P450s. acs.org This natural diversity provides a blueprint for the chemical synthesis of analogs with modified hydroxylation, epoxidation, or other oxidative modifications. The classification of known hirsutanes into groups based on their A-ring modification patterns can guide the design of novel analogs. acs.org For instance, this compound is a Group 1 hirsutane (G1-HIR); synthetic efforts could target the creation of analogs belonging to Group 2 (with an α,β-unsaturated moiety on the A-ring) or Group 3 (with an epoxide on the A-ring). researchgate.net

Synthesis of Derivatives and Analogs: The synthesis of such analogs would rely on the total synthesis routes developed for the hirsutane skeleton, incorporating modifications at late stages or starting from appropriately functionalized building blocks. For example, the hydroxyl groups of this compound could serve as handles for further functionalization, such as esterification or etherification, to probe the steric and electronic requirements for biological activity.

The discovery of ent-gloeosteretriol, the enantiomer of the natural product, from a marine-derived fungus highlights another avenue for analog design. nih.govmdpi.com The total synthesis of both enantiomers would be crucial for a comparative evaluation of their biological activities, as stereochemistry often plays a critical role in molecular recognition by biological targets.

Below is a table outlining potential strategies for the rational design of this compound analogs based on known SAR of related compounds.

| Design Strategy | Rationale | Potential Synthetic Approach |

| Introduction of an α,β-unsaturated ketone | Mimic the structure of highly cytotoxic hirsutanes like hirsutanol A. | Late-stage oxidation and elimination reactions on a synthetic intermediate. |

| Variation of oxidation patterns | Explore the effect of hydroxyl or epoxide group position and stereochemistry on activity. | Utilize different oxidizing agents at various stages of the synthesis; chemoenzymatic hydroxylation. |

| Synthesis of the enantiomer (ent-gloeosteretriol) | Investigate the stereospecificity of biological action. | Development of an enantiodivergent synthetic route or use of the opposite enantiomer of a chiral catalyst/auxiliary. |

| Derivatization of existing hydroxyl groups | Probe the importance of these groups for binding to biological targets. | Standard esterification, etherification, or glycosylation reactions on the final product or a late-stage intermediate. |

The synthesis and biological evaluation of a library of this compound analogs based on these design principles would be a valuable endeavor in the quest for new therapeutic agents.

Biological Activities and Mechanistic Studies of Gloeosteretriol in Vitro Research

Antimicrobial Properties and Investigations of Gloeosteretriol and Related Terpenoids

In vitro research has demonstrated that terpenoid compounds, the class to which this compound belongs, possess notable antimicrobial capabilities, which are particularly effective against certain types of bacteria.

Antibacterial Activity Against Gram-Positive Bacterial Strains

Terpenoids, including various diterpenes and triterpenes, have shown consistent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.comcabidigitallibrary.org Studies on a range of terpenoids, including oleanolic acid and ursolic acid, have confirmed their inhibitory effects on Staphylococcus aureus. nih.govnih.gov For instance, certain diterpenes have been evaluated against Bacillus cereus and Staphylococcus aureus, showing measurable inhibitory activity. mdpi.com The antibacterial potential of these compounds is often linked to the presence of specific functional groups, such as hydroxyls, which enhance their effectiveness. mdpi.com Research on various triterpenoids has established their moderate to poor antistaphylococcal properties when used alone, though ursolic acid has shown activity comparable to some antibiotics against methicillin-sensitive S. aureus (MSSA). nih.gov

Absence of Activity Against Gram-Negative Bacterial Strains

A common characteristic noted in the study of terpenoids is their general lack of efficacy against Gram-negative bacteria. mdpi.comresearchgate.net The structural difference in the cell envelope of Gram-negative bacteria, particularly the presence of an outer membrane, is believed to act as a barrier, preventing many lipophilic compounds from reaching their targets. mdpi.com This selective activity highlights a significant limitation of many natural terpenoids in broad-spectrum antimicrobial applications.

Proposed Cellular Mechanisms of Action for Related Terpenoids

The antimicrobial action of terpenoids is attributed to several cellular mechanisms, primarily involving the disruption of bacterial structures and functions.

Cell Wall and Membrane Disruption : A primary mechanism is the destruction of the bacterial cell membrane. mdpi.comencyclopedia.pub Due to their lipophilic nature, terpenoids can intercalate into the phospholipid bilayer of the cell membrane, compromising its integrity. researchgate.netnih.gov This disruption leads to increased membrane permeability, causing the leakage of vital intracellular components like ions, proteins, and enzymes, which ultimately results in cell death. researchgate.netsemanticscholar.org Damage to the cell wall has also been identified as a key action, leading to the loss of the cell's structural integrity. nih.gov

Inhibition of Macromolecule Synthesis : Terpenoids can also interfere with essential biosynthetic processes. They have been shown to inhibit the synthesis of proteins and nucleic acids, which are crucial for bacterial survival and replication. mdpi.comnih.gov By blocking any step in the protein synthesis pathway, these compounds can effectively halt bacterial growth. encyclopedia.pub

Antiproliferative and Cytotoxic Efficacy in Cancer Cell Line Models

Beyond their antimicrobial effects, triterpenoid compounds have been extensively studied for their potential in cancer therapy, demonstrating significant cytotoxic and antiproliferative effects in various cancer cell line models.

Inhibition of Cancer Cell Viability in Various Cell Lines

Triterpenoids have been shown to inhibit the growth of a wide array of human tumor cell lines. nih.gov Specific pentacyclic triterpenes, for example, have demonstrated the ability to inhibit the proliferation of the K562 erythroleukemia cell line. nih.gov Studies on triterpenes isolated from Phoradendron wattii also confirmed a decrease in cell viability in K562 cells. mdpi.com Other research has documented the cytotoxic effects of various lanostane-type triterpenoids against HeLa (cervical carcinoma) and HCT116 (colon cancer) cell lines. nih.gov The selective nature of this cytotoxicity is a key area of interest, as many of these compounds show potent activity against cancer cells with minimal effect on normal, non-cancerous cells. nih.gov

Table 1: Cytotoxic Activity of Select Triterpenoids on K562 Leukemia Cells This table presents data for related triterpenoid compounds to illustrate the typical activity of this chemical class, as specific data for this compound was not available in the provided sources.

| Compound | Effect on K562 Cells | Source Finding |

|---|---|---|

| Oleanolic Acid Derivative | Induces apoptosis and inhibits proliferation. | Demonstrated cytotoxic effects and apoptosis induction. mdpi.com |

| Pomolic Acid | Inhibits cell growth and induces apoptosis. | Shown to inhibit proliferation of K562 and its multidrug-resistant derivative. nih.gov |

| Betulinic Acid | Inhibits cell growth and induces apoptosis. | Found to inhibit proliferation in leukemia cell lines. nih.gov |

Cellular Pathways Affected

The anticancer effects of triterpenoids are mediated through their influence on critical cellular pathways that control cell survival, proliferation, and death.

Reactive Oxygen Species (ROS) Modulation : Many triterpenoids are known to be potent modulators of reactive oxygen species (ROS). nih.govacs.org These compounds can induce oxidative stress within cancer cells by increasing the generation of intracellular ROS. nih.govresearchgate.net This disruption of the cell's redox balance can trigger programmed cell death pathways, such as apoptosis, leading to the elimination of malignant cells. nih.govacs.org The induction of ROS is a key mechanism by which some synthetic triterpenoids inhibit the growth of cancer cells. researchgate.net

In Vitro Bioassay Methodologies (e.g., MTT Assay, LPS-induced NO Inhibition Assay)

Similarly, no studies have been published that utilize standard in vitro bioassays to characterize the biological effects of this compound. Specifically, there is an absence of data related to:

MTT Assay: This colorimetric assay, which measures cellular metabolic activity as an indicator of cell viability and proliferation, has not been used in any published studies to assess the cytotoxic or cytostatic effects of this compound.

LPS-induced NO Inhibition Assay: This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS). There are no available records of this compound being evaluated with this methodology.

Due to the complete absence of specific research data for this compound in these areas, a detailed and scientifically accurate article on these topics cannot be constructed.

Structure Activity Relationship Sar Studies of Gloeosteretriol and Its Analogs

Elucidating Key Pharmacophoric Features

Information regarding the essential molecular features of Gloeosteretriol that are responsible for its biological activity is not available in the public domain. SAR studies, which would involve synthesizing and testing various analogs to identify the pharmacophore, have not been published.

Influence of Stereochemistry on Biological Potency

There is no available research detailing how the specific three-dimensional arrangement of atoms in the this compound molecule (its stereochemistry) affects its biological potency. Studies comparing the activity of different stereoisomers of this compound have not been documented in scientific literature.

Data Tables

Due to the absence of research findings, no data tables can be generated.

Advanced Research Perspectives and Future Directions

Uncharted Biosynthetic Pathways and Enzymes

Gloeosteretriol, a hirsutane-type sesquiterpenoid, is produced by various fungi, including Gloeostereum incarnatum and marine-derived Chondrostereum species. researchgate.netnih.gov While the general biosynthetic origin from farnesyl pyrophosphate is understood for sesquiterpenoids, the specific enzymatic steps leading to the unique triquinane skeleton of this compound are not fully elucidated. The biosynthesis of related hirsutanols is linked to compounds from the terrestrial fungus Coriolus consors. mdpi.com

Future research will likely focus on identifying and characterizing the specific enzymes involved in the this compound pathway. This includes the terpene cyclases that catalyze the formation of the hirsutane core and the cytochrome P450 monooxygenases or other oxidoreductases responsible for the subsequent hydroxylation steps that yield the final triol structure.

A significant challenge and opportunity lie in the exploration of "cryptic" or silent biosynthetic gene clusters (BGCs) within the producing organisms. researchgate.net Techniques such as altering cultivation parameters (e.g., media composition, co-culture) have been shown to activate these silent pathways, potentially leading to the discovery of novel this compound analogs or other related hirsutanes. researchgate.net Furthermore, genome mining of the fungal producers and their associated symbiotic microbes presents a powerful strategy to uncover uncharted biosynthetic potential. researchgate.netnih.govnih.gov For instance, mining the genomes of bacterial symbionts associated with marine host organisms has revealed a widespread, yet largely untapped, capacity to synthesize a diverse range of natural products, a strategy that could be applied to the this compound context. researchgate.netnih.gov

| Research Approach | Objective | Potential Outcome |

| Genome Mining | Identify the complete biosynthetic gene cluster (BGC) for this compound. | Elucidation of all enzymes in the pathway; enables heterologous expression and biosynthetic engineering. |

| Transcriptomics | Correlate gene expression profiles with metabolite production under different conditions. | Identify key regulatory genes and culture conditions that enhance this compound yield. |

| Enzyme Characterization | Isolate and functionally express key enzymes like terpene cyclases and P450s. | Understand the precise catalytic mechanisms and substrate specificities. |

| Co-culture Studies | Cultivate the producing fungus with other microorganisms. | Activate silent BGCs to produce novel derivatives of this compound. researchgate.net |

Development of Novel Synthetic Routes for Complex Derivatives

While this compound itself has been isolated from natural sources, the development of efficient and versatile synthetic routes is crucial for several reasons. Total synthesis can confirm the stereochemistry of the natural product, provide a reliable supply for extensive biological testing, and, most importantly, serve as a platform for creating complex derivatives with potentially enhanced or novel biological activities. The synthesis of related linear triquinane frameworks, such as hirsutene, has been a subject of interest, providing a foundation for approaching the this compound structure. mdpi.com

Future synthetic strategies may focus on modular approaches that allow for late-stage diversification. This would enable the rapid generation of a library of this compound derivatives with modifications at various positions of the hirsutane skeleton. For example, methods could be developed to selectively introduce different functional groups (e.g., halogens, alkyls, azides) to the core structure, which could then be used for further elaboration or for creating probes for mechanism-of-action studies. nih.govnih.govmdpi.com The development of methodologies for attaching linkers, such as thiomethylcarbonyl groups, could facilitate the creation of conjugates for drug delivery systems or nanotechnology applications. nih.gov

| Synthetic Strategy | Goal | Example Application |

| Total Synthesis | Establish a robust and scalable route to this compound and its enantiomer, ent-gloeosteretriol. | Provide material for comprehensive biological evaluation and serve as a benchmark for derivative synthesis. mdpi.com |

| Late-Stage Functionalization | Develop C-H activation or other selective reactions to modify the core skeleton. | Create derivatives with altered polarity, metabolic stability, or target affinity. |

| Convergent Synthesis | Combine key fragments in the final stages of the synthesis. | Allow for the synthesis of a wide range of analogs by varying the structure of the fragments. |

| Biocatalysis | Use isolated enzymes or whole-cell systems to perform specific, stereoselective transformations. | Achieve difficult chemical steps with high efficiency and selectivity, such as specific hydroxylations. |

Integration of Omics Data for Mechanistic Insights

The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful, systems-biology approach to understanding the production and function of this compound. researchgate.netfrontiersin.org This multi-omics strategy can provide a holistic view, from the genetic blueprint for biosynthesis to the final metabolic output and its effect on cellular systems. nih.gov

By combining genome sequencing of a this compound-producing fungus with transcriptomic and metabolomic profiling under different growth conditions, researchers can pinpoint the BGC responsible for its production and understand its regulation. researchgate.netresearchgate.net For example, identifying a BGC that is upregulated concurrently with the detection of this compound in the metabolome provides strong evidence for its involvement.

Furthermore, applying multi-omics to study the biological effects of this compound can yield deep mechanistic insights. Treating a model system (e.g., a cancer cell line or a bacterium) with this compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome can reveal the molecular pathways perturbed by the compound. nih.govnih.gov This approach can help identify the direct molecular target(s) and downstream effects, moving beyond simple phenotypic observations to a detailed understanding of its mechanism of action. researchgate.net

Exploration of Novel Biological Activities Beyond Current Scope

The known biological activity of the this compound family is somewhat limited. ent-Gloeosteretriol has been reported to exhibit mild antibiotic activity against Bacillus subtilis. mdpi.com However, many related hirsutane sesquiterpenoids show potent cytotoxic activities against various cancer cell lines. researchgate.netnih.gov This suggests that the therapeutic potential of this compound itself may be underexplored.

A crucial future direction is the systematic screening of this compound and its synthetic derivatives against a much broader range of biological targets. This expanded screening should not be limited to cytotoxicity and antimicrobial effects but should also encompass other therapeutic areas. nih.govresearchgate.net Given the diverse activities of terpenoids in general, potential areas of investigation include: researchgate.net

Antiviral Activity: Screening against a panel of viruses.

Anti-inflammatory Activity: Assessing the inhibition of key inflammatory mediators like nitric oxide, cytokines, and prostaglandins.

Enzyme Inhibition: Testing against specific enzymes relevant to diseases such as Alzheimer's (e.g., BACE1, cholinesterases) or metabolic disorders.

Neuromodulatory Effects: Investigating effects on neuronal cells, receptors, and ion channels.

Antiparasitic Activity: Evaluating efficacy against parasites like Plasmodium falciparum (malaria) or Trypanosoma species. nih.gov

This expanded bio-prospecting, coupled with the libraries of derivatives generated through novel synthetic routes, could uncover entirely new therapeutic applications for the this compound scaffold. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Biosynthetic Gene Cluster Identification: ML algorithms can be trained to recognize the genomic signatures of hirsutane-producing BGCs. These tools can then be used to rapidly scan vast genomic and metagenomic datasets to identify novel potential producers of this compound or its analogs, far exceeding the capacity of manual annotation. nih.gov

Predictive Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can be built using data from this compound and its synthesized derivatives. These models can predict the biological activity of virtual, yet-to-be-synthesized compounds, allowing chemists to prioritize the synthesis of derivatives with the highest probability of being active. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like target binding affinity or improved pharmacokinetic profiles.

Mechanistic Analysis: AI can analyze complex multi-omics data generated from this compound treatment experiments to identify subtle patterns and correlations that may be missed by conventional statistical methods, thereby generating new hypotheses about the compound's mechanism of action. research.google

Q & A

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in vitro?

- Methodological Answer : Nonlinear regression (e.g., log(inhibitor) vs. response curves in Prism) calculates IC50 values. Account for plate-to-plate variability using mixed-effects models. Sensitivity analyses (e.g., bootstrap resampling) confirm robustness. Open-source tools (R/Bioconductor) enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.